L-METHIONINE (1-13C)
Description
Significance of Stable Isotope Tracing in Metabolic and Biosynthetic Studies
Stable isotope tracing is a powerful technique used to unravel the complexities of metabolic pathways within living organisms. nih.gov By introducing molecules labeled with stable isotopes like ¹³C, ¹⁵N, or ²H, researchers can track the transformation of these labeled atoms through a series of biochemical reactions. nih.gov This provides profound insights into cellular metabolism, including how cells utilize nutrients, produce energy, and synthesize essential molecules. nih.govnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. maastrichtuniversity.nl This methodology is crucial for understanding how genetic variations or external factors impact metabolic processes and for identifying dysregulated pathways in diseases such as cancer. nih.govnih.gov
Overview of L-Methionine's Central Role in Biological Systems
L-methionine is an essential sulfur-containing amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. ontosight.ai Its roles in the body are diverse and critical. It is a fundamental building block for protein synthesis, initiating the translation process. ontosight.aimdpi.com Beyond its role in protein structure, methionine is a key player in one-carbon metabolism. It is the precursor to S-adenosylmethionine (SAM), the primary methyl group donor for a vast number of methylation reactions that are essential for the synthesis of DNA, RNA, phospholipids, and other vital molecules. consensus.appmikronaehrstoffcoach.com Furthermore, methionine is involved in antioxidant defense systems and detoxification processes. ontosight.ainih.gov
Rationale for Carboxyl Carbon (C-1) Isotopic Labeling in L-Methionine
The specific labeling of the carboxyl carbon (C-1) in L-methionine with ¹³C is a deliberate and strategic choice for several types of metabolic studies. When L-methionine is metabolized, the carboxyl group can be released as carbon dioxide (CO₂) in certain pathways. For instance, in studies of whole-body amino acid metabolism, the rate of ¹³CO₂ expiration after administration of L-Methionine (1-¹³C) can be used to quantify the rate of methionine oxidation. nih.govphysiology.org This provides a non-invasive way to assess liver function, as the primary site of methionine oxidation is in the liver mitochondria. nih.gov The position of the label is critical; if other carbons were labeled, the isotopic signature might be distributed among various metabolic intermediates, complicating the interpretation of the results. nih.gov For example, labeling the methyl group would trace methylation reactions, a different but equally important metabolic process. isotope.com
Historical Context of ¹³C-Labeled Compounds in Biochemical Pathway Elucidation
The use of isotopically labeled compounds to decipher metabolic pathways has a long and successful history, dating back to early studies with deuterium (B1214612) in the 1930s. oup.com The application of ¹³C as a tracer became a cornerstone of biochemistry, enabling researchers to map out complex biosynthetic routes. oup.comfrontiersin.org Early work focused on using ¹³C-labeled precursors to understand the synthesis of natural products and central metabolites. oup.comnih.gov The development of analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has been pivotal, as these methods can precisely detect the location and abundance of ¹³C within a molecule. frontiersin.orgresearchgate.net This has allowed for the detailed reconstruction of metabolic networks and the quantification of metabolic fluxes, providing a dynamic view of cellular biochemistry. nih.govnih.gov
Interactive Data Table: Properties of L-Methionine (1-¹³C)
| Property | Value |
| Chemical Formula | C₄¹³CH₁₁NO₂S |
| Molecular Weight | 150.20 g/mol isotope.com |
| Isotopic Purity | Typically ≥99% for ¹³C |
| Appearance | White solid |
| Solubility | Soluble in water |
| Storage | Room temperature, away from light and moisture isotope.com |
Research Findings with L-Methionine (1-¹³C)
The application of L-Methionine (1-¹³C) has yielded significant insights across various research domains.
Metabolic Flux Analysis
In the field of metabolic engineering and systems biology, L-Methionine (1-¹³C) is used to perform metabolic flux analysis. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantify the rates of different metabolic pathways. For example, studies have used this tracer to measure the rates of protein synthesis, transmethylation, and transsulfuration in humans under different dietary conditions. physiology.orgresearchgate.net These studies have provided valuable data on how the body regulates methionine homeostasis.
Protein Synthesis and Turnover
L-Methionine (1-¹³C) is a key tool for measuring the rates of protein synthesis and breakdown in various tissues. When introduced into a biological system, the labeled methionine is incorporated into newly synthesized proteins. By measuring the enrichment of ¹³C in protein-bound methionine over time, scientists can calculate the fractional synthesis rate of proteins. This has been applied to study the effects of nutrition, exercise, and disease on muscle protein turnover. maastrichtuniversity.nl
One-Carbon Metabolism and Methylation Studies
Clinical Diagnostics
A notable clinical application of L-Methionine (1-¹³C) is in the development of breath tests to assess liver function. nih.gov Since methionine is primarily metabolized in the liver, the rate of ¹³CO₂ exhalation after intravenous administration of L-Methionine (1-¹³C) reflects the metabolic capacity of the liver. nih.gov This provides a non-invasive and safe method for monitoring liver health, particularly in vulnerable populations such as children with short bowel syndrome who are at risk for parenteral nutrition-associated liver disease. nih.gov
Properties
Molecular Weight |
150.20 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Strategic Synthesis and Isotopic Purity Assessment for Research Applications
Synthetic Pathways for L-Methionine (1-¹³C)
The synthesis of L-Methionine (1-¹³C) is achieved through multiple strategic pathways, often categorized as either chemical or enzymatic. The choice of pathway depends on factors such as desired yield, stereospecificity, and the availability of labeled precursors.
Chemical Synthesis: A common chemical approach involves the Strecker synthesis or related methods, starting with a ¹³C-labeled cyanide source. A generalized route is:
Precursor Labeling: The synthesis begins with a simple, commercially available ¹³C-labeled molecule, typically potassium cyanide (K¹³CN).
Aldehyde Formation: The labeled cyanide is used to construct the carbon backbone. This often involves the reaction with an appropriate aldehyde precursor, such as 3-(methylthio)propanal (methional).
Amination and Hydrolysis: The resulting α-aminonitrile is then hydrolyzed to form the racemic amino acid.
Enantiomeric Resolution: A critical final step is the resolution of the D- and L-enantiomers to yield the biologically active L-form.
Enzymatic Synthesis: Enzymatic methods offer high stereospecificity, directly producing the L-enantiomer and avoiding resolution steps. One such pathway involves the use of specific enzymes like L-methionine dehydrogenase or aminotransferases. google.com
A key enzymatic route starts with 3-(methylthio)-propanal (methional) and utilizes a decarboxylase, an aminotransferase, and a suitable amino donor to form L-methionine. google.com
Another strategy involves the reaction of L-homocysteine with a ¹³C-labeled methyl donor, catalyzed by methionine synthase. chemicalbook.comnih.gov This method is particularly useful for producing L-Methionine labeled at the methyl carbon, but variations can be adapted for labeling at other positions depending on the precursors.
A notable biosynthetic approach uses genetically engineered microorganisms, such as Corynebacterium glutamicum or Escherichia coli, grown in a minimal medium where a ¹³C-labeled precursor is the sole carbon source. europa.euresearchgate.net For instance, providing [4-¹³C]methylthio-2-oxobutanoate as a precursor in the growth medium can lead to the efficient incorporation of the label into methionine. researchgate.net
Advanced Spectroscopic Characterization of L-Methionine (1-¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for verifying the position of the isotopic label and determining its enrichment level. nih.gov Both ¹H NMR and ¹³C NMR are employed.
In ¹³C NMR spectroscopy, the signal corresponding to the C-1 carboxyl carbon (typically around 178 ppm) will show a significantly enhanced intensity compared to the natural abundance signal. frontiersin.orgt3db.cachemicalbook.com The integration of this peak relative to other carbon signals in the molecule provides a direct measure of enrichment.
¹H NMR is also highly effective for verifying ¹³C enrichment at a specific site. omicronbio.com The proton attached to the adjacent α-carbon (C-2) will exhibit coupling to the ¹³C nucleus at the C-1 position. This results in the appearance of satellite peaks flanking the main signal, a phenomenon known as ¹J-coupling. The relative intensity of these satellite peaks compared to the central peak (from molecules containing ¹²C at the C-1 position) allows for a precise calculation of isotopic enrichment. omicronbio.com
Table 1: Representative NMR Data for L-Methionine (1-¹³C) Isotopic Enrichment Analysis This table presents illustrative data based on established NMR principles for isotopologue analysis.
| Technique | Nucleus Observed | Key Feature for Verification | Expected Chemical Shift (δ) | Description |
|---|---|---|---|---|
| ¹³C NMR | ¹³C | Signal Intensity | ~178 ppm t3db.cachemicalbook.com | The integrated intensity of the C-1 carboxyl peak is quantitatively compared to the intensities of other carbon atoms in the molecule to determine enrichment. |
Mass spectrometry (MS) is essential for determining the isotopic purity and confirming the molecular weight of L-Methionine (1-¹³C). High-resolution mass spectrometry (HRMS) can distinguish between isotopologues with very small mass differences. researchgate.netalmacgroup.com
When analyzed by MS, L-Methionine (1-¹³C) will show a molecular ion peak at M+1 compared to its unlabeled counterpart. sigmaaldrich.com The natural (unlabeled) molecular weight of L-Methionine is approximately 149.05 g/mol , while the L-Methionine (1-¹³C) isotopologue has a molecular weight of approximately 150.05 g/mol .
The isotopic purity is determined by analyzing the relative intensities of the mass peaks in the molecular ion cluster. researchgate.net The percentage of isotopic enrichment is calculated by comparing the peak area of the M+1 ion (representing the ¹³C-labeled molecule) to the sum of the areas of the M (unlabeled) and M+1 peaks, after correcting for the natural abundance of other isotopes (like ¹³C, ¹⁵N, ³³S, ³⁴S) in the molecule. researchgate.netalmacgroup.com
Table 2: Illustrative Mass Spectrometry Data for L-Methionine (1-¹³C) This table provides an example of expected mass-to-charge ratios for assessing isotopic purity.
| Compound | Molecular Formula | Expected Mass (m/z) [M+H]⁺ | Description |
|---|---|---|---|
| Unlabeled L-Methionine | C₅H₁₁NO₂S | ~150.05 | Represents the naturally occurring molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification
Chromatographic Methods for L-Methionine (1-¹³C) Isolation and Quantification
Chromatographic techniques are indispensable for both the isolation of L-Methionine (1-¹³C) from reaction mixtures and its precise quantification in complex biological samples.
High-Performance Liquid Chromatography (HPLC) is the most widely used method. nih.govresearchgate.netiiarjournals.org Various column chemistries and detection methods can be employed:
Reversed-Phase (RP) HPLC: Often utilizing C18 columns, this method separates methionine from other less polar or more polar impurities. google.comnih.gov Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to introduce a fluorescent tag, enabling highly sensitive detection. nih.goviiarjournals.org
Ion-Exchange Chromatography (IEC): This technique separates amino acids based on their charge properties and is a standard method for amino acid analysis. europa.eu
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for retaining and separating highly polar compounds like amino acids. nih.govresearchgate.net A HILIC method coupled with tandem mass spectrometry (MS/MS) has been successfully developed for the sensitive quantification of L-Methionine (1-¹³C) in biological matrices like rat serum. nih.gov
When coupled with mass spectrometry (LC-MS), these chromatographic methods provide a powerful platform for both purification and quantification, offering high selectivity and sensitivity. researchgate.netacs.org The mass spectrometer can be set to specifically monitor the mass-to-charge ratio of L-Methionine (1-¹³C), allowing for its accurate measurement even in the presence of its unlabeled form and other interfering substances. nih.gov
Table 3: Overview of Chromatographic Methods for L-Methionine (1-¹³C) Analysis
| Method | Column Type | Mobile Phase Example | Detection | Application |
|---|---|---|---|---|
| RP-HPLC | Supelcosil LC-18 nih.gov | Acetonitrile/Methanol/Sodium Acetate Buffer iiarjournals.org | Fluorescence (with OPA derivatization) nih.gov | Quantification in plasma. nih.gov |
| HILIC-MS/MS | TSK-GEL AMIDE-80 nih.gov | Acetonitrile/Ammonium Acetate with Formic Acid nih.gov | Tandem Mass Spectrometry (MS/MS) | Quantification in serum. nih.gov |
Advanced Analytical Methodologies Utilizing L Methionine 1 13c
Integration of L-Methionine (1-13C) in Metabolic Flux Analysis (MFA) Studies
Metabolic Flux Analysis (MFA) is a pivotal technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. researchgate.net The integration of stable isotopes like 13C, known as 13C-MFA, significantly enhances the accuracy and resolution of these measurements. sci-hub.semdpi.com L-Methionine (1-13C) is particularly valuable in these studies for tracking the flow of carbon through methionine-dependent pathways. acs.orgnih.gov
Principles of 13C-MFA for Quantitative Flux Determination
13C-MFA is predicated on the principle of isotopic labeling. researchgate.net Cells are cultured in a medium containing a substrate labeled with 13C, such as L-Methionine (1-13C). sci-hub.seosti.gov As the cells metabolize the labeled substrate, the 13C isotope is incorporated into various downstream metabolites. nih.gov The distribution of these isotopes within the metabolic network is directly dependent on the activity of the enzymatic reactions. researchgate.net
The core steps of a 13C-MFA experiment are as follows:
Isotope Labeling: Introducing a 13C-labeled substrate into the cellular system. osti.gov
Metabolite Analysis: Measuring the isotopic enrichment in key metabolites, often proteinogenic amino acids or intracellular intermediates, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov
Computational Modeling: Employing mathematical models to simulate the flow of the 13C label through the metabolic network. mdpi.com
Flux Estimation: Comparing the simulated isotopic distributions with the experimentally measured data to estimate the intracellular metabolic fluxes. nih.gov
By analyzing the specific patterns of 13C enrichment, researchers can deduce the relative contributions of different metabolic pathways to the production of a particular metabolite. researchgate.net For instance, the labeling pattern in metabolites derived from the methionine cycle can reveal the flux through this critical pathway. biorxiv.org
Experimental Design Considerations for 13C-MFA with L-Methionine (1-13C)
A successful 13C-MFA experiment requires careful planning and execution. sci-hub.se When using L-Methionine (1-13C), several factors must be considered:
Choice of Isotopic Tracer: The position of the 13C label within the methionine molecule is crucial. L-Methionine (1-13C), with the label on the carboxyl carbon, is often used to trace the carbon backbone of the amino acid. medchemexpress.com The choice of a specific labeled substrate depends on the metabolic pathways of interest. osti.gov
Culture Conditions: To ensure accurate flux measurements, cells should be in a metabolic steady state, where the concentrations of intracellular metabolites are constant. mdpi.com This is typically achieved through continuous culture in a chemostat or by carefully controlled batch cultures. mdpi.com A defined minimal medium is often required to avoid interference from unlabeled carbon sources. mdpi.comosti.gov
Sampling and Quenching: Rapid and efficient quenching of metabolic activity is essential to preserve the in vivo isotopic labeling patterns of metabolites.
Analytical Methods: The choice between MS and NMR for analyzing isotopic enrichment depends on the specific requirements of the study. MS offers higher sensitivity, while NMR can provide more detailed information about the positional distribution of isotopes within a molecule. researchgate.net
| Parameter | Consideration | Rationale |
|---|---|---|
| Isotopic Tracer | L-Methionine (1-13C) | Traces the carboxyl carbon of methionine through metabolic pathways. |
| Culture Mode | Chemostat or controlled batch culture | To achieve a metabolic and isotopic steady state for accurate flux determination. mdpi.com |
| Culture Medium | Defined minimal medium | To prevent interference from unlabeled carbon sources. mdpi.comosti.gov |
| Analytical Technique | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | To measure the isotopic enrichment in downstream metabolites. researchgate.netnih.gov |
Computational Modeling and Algorithm Development for L-Methionine (1-13C) Data Analysis
Computational modeling is a cornerstone of 13C-MFA. mdpi.com The data generated from the analysis of 13C-labeled metabolites is used to constrain a mathematical model of the cell's metabolic network. This model consists of a set of stoichiometric equations that describe the biochemical reactions and the atom transitions within those reactions. researchgate.net
Algorithms are then used to find the flux distribution that best fits the experimental data. This is typically achieved by minimizing the difference between the measured and simulated labeling patterns. plos.org Several software packages and algorithms have been developed for this purpose, each with its own strengths and limitations. nih.govplos.org
Recent advancements in computational modeling for MFA include:
Parsimonious 13C-MFA (p13CMFA): This approach integrates the principle of flux minimization to select the most likely flux distribution from a range of possible solutions that fit the experimental data. plos.org
Isotopically Non-stationary MFA (INST-MFA): This method analyzes the transient labeling dynamics of metabolites, which can provide more information about fluxes, particularly in systems that are slow to reach isotopic steady state, such as mammalian cells. nih.gov
Integration of other 'omics' data: Models are increasingly being developed to integrate data from genomics, transcriptomics, and proteomics to provide a more comprehensive understanding of metabolic regulation. plos.org
The analysis of data from L-Methionine (1-13C) experiments often involves specialized models that account for the complexities of the methionine cycle and its interactions with other pathways like the folate cycle and transsulfuration pathway. asm.orgnih.gov
Applications in High-Resolution Mass Spectrometry-Based Metabolomics
High-resolution mass spectrometry (HRMS) has become an indispensable tool in metabolomics, enabling the detection and quantification of a vast array of small molecules in biological samples. nih.gov The use of stable isotope-labeled internal standards, such as L-Methionine (1-13C), is crucial for accurate quantification and for tracing metabolic pathways. nih.gov
Tracing Carbon Flow from L-Methionine (1-13C) to Downstream Metabolites
By introducing L-Methionine (1-13C) into a biological system, researchers can trace the path of the labeled carbon atom as it is incorporated into various downstream metabolites. nih.gov This provides direct evidence of metabolic activity and pathway connectivity. For example, the 13C label from L-Methionine (1-13C) can be tracked into:
S-adenosylmethionine (SAM): The universal methyl donor, formed directly from methionine and ATP. nih.gov
Homocysteine: A key intermediate in the methionine cycle.
Cysteine: Synthesized from homocysteine via the transsulfuration pathway.
Polyamines: Such as spermidine (B129725) and spermine, which are essential for cell growth and proliferation. acs.org
Methylated molecules: The methyl group of methionine is ultimately transferred to a wide range of molecules, including DNA, RNA, proteins, and lipids. nih.gov Tracing the 13C label can provide insights into these methylation processes. nih.govescholarship.org
This ability to trace carbon flow is particularly valuable for understanding how metabolic pathways are altered in disease states, such as cancer, and for identifying potential therapeutic targets. biorxiv.orgnih.gov
Development of LC-MS/MS and GC-MS Methods for Labeled Metabolite Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical platforms used to detect and quantify 13C-labeled metabolites. oup.comnih.gov The development of robust and sensitive methods is critical for successful tracer studies.
LC-MS/MS: This technique is well-suited for the analysis of a wide range of polar and non-polar metabolites. researchgate.netresearchgate.net Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like amino acids and their derivatives. nih.govnih.gov Selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity for quantifying specific labeled and unlabeled metabolites. nih.gov
GC-MS: GC-MS is a highly sensitive technique, particularly for the analysis of volatile and thermally stable metabolites. oup.com Derivatization is often required to make metabolites like amino acids amenable to GC analysis. nih.gov
The development of these methods involves optimizing several parameters, including the chromatographic separation, the ionization source conditions, and the mass spectrometric detection parameters, to achieve the best possible sensitivity and accuracy for both the labeled and unlabeled forms of the metabolites of interest.
| Technique | Advantages | Disadvantages | Typical Analytes from L-Methionine (1-13C) Metabolism |
|---|---|---|---|
| LC-MS/MS | Broad applicability to polar and non-polar metabolites; no derivatization required for many compounds. researchgate.netresearchgate.net | Can be subject to matrix effects and ion suppression. | L-Methionine, S-adenosylmethionine, Homocysteine, Cysteine, Polyamines |
| GC-MS | High sensitivity and chromatographic resolution for volatile compounds. oup.com | Requires derivatization for non-volatile analytes like amino acids; limited to thermally stable compounds. nih.gov | Derivatized amino acids (e.g., Methionine, Cysteine) |
Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
L-Methionine selectively labeled with carbon-13 at the C1 position, known as L-Methionine (1-¹³C), serves as a powerful probe in Nuclear Magnetic Resonance (NMR) spectroscopy. This stable isotope labeling strategy enables detailed investigations into molecular structure, dynamics, and metabolic pathways without perturbing the fundamental chemistry of the system under study. The specific placement of the ¹³C atom allows for targeted NMR experiments that can filter out the complex background signals from unlabeled atoms, providing clear and specific insights. Its applications are particularly prominent in the fields of proteomics and metabolomics, where it facilitates the elucidation of protein structures and the tracking of metabolic fluxes. isotope.comisotope.com
Direct ¹³C-NMR Spectroscopy for Isotopic Labeling Pattern Elucidation
Direct ¹³C-NMR spectroscopy is a fundamental technique for verifying the incorporation and pinpointing the location of isotopic labels within a molecule. When proteins are expressed in media containing L-Methionine (1-¹³C) as the sole methionine source, the ¹³C isotope is specifically incorporated at the carbonyl (C1) position of all methionine residues within the protein sequence.
A key application of this method is the unambiguous assignment of methionyl carbonyl carbon resonances in the ¹³C-NMR spectrum. This provides a set of specific probes that can be used to monitor local conformational changes in the protein backbone. A notable study successfully achieved the complete assignment of all methionyl carbonyl carbon resonances in different switch variant anti-dansyl antibodies. nih.gov These antibodies, which have identical variable regions but different constant heavy chains (IgG1, IgG2a, and IgG2b), were specifically labeled with [1-¹³C]methionine. nih.gov By comparing the ¹³C-NMR spectra of the intact antibodies with their fragments (Fab, Fc) and with recombined proteins where only the heavy or light chain was labeled, researchers could systematically assign each signal to a specific methionine residue in the protein sequence. nih.gov A double-labeling method, which involves the additional incorporation of a ¹⁵N-labeled amino acid to observe ¹³C-¹⁵N coupling, was crucial for resolving ambiguities in the spectral assignments. nih.gov
Research Highlight: Assignment of Methionyl Carbonyl Resonances in Switch Variant Antibodies
| Category | Details |
|---|---|
| Molecule Studied | Switch variant anti-dansyl antibodies (IgG1, IgG2a, IgG2b) and a short-chain IgG2a variant. nih.gov |
| Isotopic Label | [1-¹³C]Methionine, incorporated by growing hybridoma cells in serum-free medium. nih.gov |
| NMR Technique | Direct ¹³C-NMR spectroscopy. nih.gov |
| Assignment Strategy | Comparison of spectra from intact antibodies, Fab and Fc fragments, and selectively labeled recombined proteins. nih.gov |
| Key Finding | Complete assignment of all methionyl carbonyl carbon resonances, providing specific probes for studying protein structure. nih.gov |
Multi-dimensional [¹H, ¹³C] NMR for Protein and Metabolite Structural Analysis
Multi-dimensional NMR techniques, particularly two-dimensional (2D) [¹H, ¹³C] Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are invaluable for studying large biomolecules and complex metabolic systems. While L-Methionine (1-¹³C) is used for backbone carbonyl labeling, L-Methionine labeled at the methyl group ([¹³C-methyl]Met) is more commonly used for these experiments as the methyl group's high flexibility and three equivalent protons result in sharp, intense NMR signals even in very large molecules. nih.gov
For protein structural analysis, incorporating [¹³C-methyl]Methionine provides sensitive probes distributed throughout the protein's structure. nih.gov The resulting [¹H, ¹³C] HSQC spectrum displays a single peak for each methionine methyl group, with its chemical shift being highly sensitive to its local chemical environment. These spectra are powerful tools for studying protein folding, protein-ligand interactions, and protein dynamics. nih.govresearchgate.net For instance, in a study of the 75 kDa UvrB protein, [¹³C-methyl]methionine labeling allowed for the assignment of all 13 methyl resonances. nih.gov Changes in the chemical shifts and line widths of these resonances upon interaction with other molecules, such as a peptide from its own C-terminal domain (domain 4), revealed specific details about domain-domain interactions and dimerization events in solution. nih.gov
Table of Research Findings in Protein NMR using ¹³C-Methionine Labeling
| Protein Studied | Labeling Strategy | NMR Experiment | Key Insight | Reference |
|---|---|---|---|---|
| UvrB from B. caldotenax (75 kDa) | [methyl-¹³C]Methionine | [¹H, ¹³C] HSQC | Characterized solution behavior, domain-domain interactions, and heterodimer formation. nih.gov | nih.gov |
| Bromodomain protein (18 kDa) | ¹³Cε-methionine | [¹H, ¹³C] NMR | Achieved 88% isotope incorporation in rich media for structural studies. researchgate.net | researchgate.net |
| Hydrolase enzyme (72 kDa) | ¹³Cε-methionine | [¹H, ¹³C] NMR | Achieved 93% isotope incorporation, enabling NMR analysis of a large enzyme. researchgate.net | researchgate.net |
| Histone methylases (41 & 49 kDa) | ¹³Cε-methionine | [¹H, ¹³C] NMR | Demonstrated a viable labeling strategy in rich media for proteins difficult to express in minimal media. researchgate.net | researchgate.net |
In the realm of metabolomics, this labeling strategy is used to trace the flow of methyl groups through metabolic networks. Methionine, in the form of S-adenosyl-methionine (SAM), is the primary methyl donor for a vast array of methylation reactions targeting DNA, proteins, and small-molecule metabolites. thermofisher.comnih.gov By supplying cells or organisms with L-[¹³C-methyl]methionine, researchers can track the ¹³C label as it is transferred to various acceptor molecules. nih.govacs.org Using 2D [¹H, ¹³C] NMR, it is possible to identify and quantify numerous methylated products simultaneously, providing a snapshot of the "non-DNA methylome". nih.gov A study on B16 melanoma models used this approach to compare the global methylomes of cultured cells versus tumors. nih.govacs.org The analysis of the [¹H, ¹³C] NMR spectra revealed that the methylome of cultured cells was dominated by histone methylations, while the tumors showed a prevalence of methylated small molecules, indicating a significant shift in methyl metabolism during tumor progression. nih.gov
Identified Methylated Molecules via [¹³C-methyl]Methionine Labeling in Tumor Models
| Molecule | Type | Significance | Reference |
|---|---|---|---|
| Creatine (Cr CH₃) | Small Molecule | Energy metabolism | acs.org |
| Choline derivatives | Small Molecule | Cell membrane synthesis, neurotransmission | thermofisher.comnih.gov |
| Histone Lysine (B10760008) Trimethylation | Protein Modification | Epigenetic regulation | nih.gov |
| Histone Arginine Dimethylation | Protein Modification | Epigenetic regulation | nih.gov |
Elucidation of Core Metabolic Pathways and Fluxes
Investigation of the Methionine Cycle and Transsulfuration Pathway Dynamics
The methionine cycle is a central metabolic hub that governs the transfer of methyl groups for numerous biological methylation reactions and connects to the transsulfuration pathway for the synthesis of other sulfur-containing compounds. researchgate.netnih.gov L-Methionine (1-13C), often used in conjunction with other isotopes like [methyl-2H3]methionine, allows for the simultaneous measurement of multiple facets of methionine metabolism. researchgate.netphysiology.org
Quantitative Assessment of Methionine Transmethylation and Remethylation Rates
Transmethylation is the process where methionine, after being converted to S-adenosylmethionine (SAM), donates its methyl group. nih.govcdnsciencepub.com The resulting S-adenosylhomocysteine (SAH) is then hydrolyzed to homocysteine. frontiersin.org Homocysteine can be remethylated back to methionine, conserving the amino acid. frontiersin.org
The use of L-[1-13C; methyl-2H3]methionine allows researchers to distinguish between these processes. The loss of the 2H3-labeled methyl group from the methionine pool signifies transmethylation, while the dilution of the 13C-label in plasma methionine by unlabeled methionine from remethylation provides a measure of this rate. nih.gov
Studies in healthy adult men have quantified these rates under different nutritional states. For instance, in the postabsorptive state, the rate of transmethylation (TM) was found to be 5.8 ± 0.6 µmol·kg-1·h-1, which significantly increased to 14.0 ± 1.3 µmol·kg-1·h-1 in the fed state. physiology.orgnih.gov Similarly, remethylation (RM) rates increased from 1.8 ± 0.4 µmol·kg-1·h-1 in the postabsorptive state to 5.7 ± 0.9 µmol·kg-1·h-1 in the fed state. physiology.orgnih.gov These findings highlight the regulatory importance of feeding on methionine metabolism. physiology.org In newborn infants, transmethylation rates are notably high, reflecting a significant demand for methylation reactions. nih.gov
| Metabolic State | Transmethylation (TM) Rate (µmol·kg⁻¹·h⁻¹) | Remethylation (RM) Rate (µmol·kg⁻¹·h⁻¹) | Reference |
| Healthy Adults (Postabsorptive) | 5.8 ± 0.6 | 1.8 ± 0.4 | physiology.orgnih.gov |
| Healthy Adults (Fed) | 14.0 ± 1.3 | 5.7 ± 0.9 | physiology.orgnih.gov |
| Healthy Adults (Adequate Methionine Diet) | 12.4 ± 1.7 | 4.7 ± 1.1 | researchgate.netnih.gov |
| Full Term Infants (Fasted) | 32 ± 14 | - | nih.gov |
| Full Term Infants (Fed) | 21.7 ± 3.2 | - | nih.gov |
| Preterm Infants | 57.2 ± 14.8 | - | nih.gov |
| Patients with Cirrhosis | - | Lowered fraction of administered dose | nih.gov |
Tracing Carbon Flow through Homocysteine Metabolism and Cystathionine (B15957) Formation
Homocysteine stands at a critical metabolic crossroads: it can be remethylated to methionine or enter the transsulfuration pathway to be irreversibly converted to cystathionine and subsequently cysteine. cdnsciencepub.comcaldic.com The transsulfuration pathway is initiated by the enzyme cystathionine β-synthase, which condenses homocysteine and serine to form cystathionine. caldic.comresearchgate.net
By measuring the appearance of the 13C label from L-Methionine (1-13C) in downstream metabolites like homocysteine and cystathionine, the flux through this pathway can be quantified. researchgate.net The rate of transsulfuration is often estimated from the rate of 13CO2 appearance in expired air, assuming that the α-ketobutyrate generated from cystathionine is oxidized in the tricarboxylic acid cycle. nih.govnih.gov
Research in healthy men on an adequate methionine diet showed a transsulfuration (TS) rate of 7.6 ± 0.6 µmol·kg-1·h-1. researchgate.netnih.gov This rate is responsive to dietary intake, decreasing significantly on a sulfur amino acid-devoid diet. researchgate.netnih.gov In contrast, during sepsis in rats, the transsulfuration of methionine is significantly increased, highlighting its role in producing cysteine for the synthesis of the antioxidant glutathione. physiology.org Studies in newborn infants have also demonstrated a significant flux through the transsulfuration pathway, suggesting that cysteine may not be a "conditionally" essential amino acid for this population. nih.gov
| Condition | Transsulfuration (TS) Rate (µmol·kg⁻¹·h⁻¹) | Reference |
| Healthy Adults (Postabsorptive) | 4.0 ± 0.4 | physiology.orgnih.gov |
| Healthy Adults (Fed) | 8.3 ± 0.6 | physiology.orgnih.gov |
| Healthy Adults (Adequate Methionine Diet) | 7.6 ± 0.6 | researchgate.netnih.gov |
| Full Term Infants (Fasted) | 6.0 ± 4.4 | nih.gov |
| Full Term Infants (Fed) | 4.1 ± 2.1 | nih.gov |
| Preterm Infants | 24.9 ± 9.9 | nih.gov |
| Patients with Cirrhosis | Significantly impaired | nih.gov |
Interrogation of One-Carbon Metabolism Interconnections via L-Methionine (1-13C)
One-carbon metabolism is a complex network of interconnected pathways that are crucial for the synthesis of nucleotides, lipids, and proteins, as well as for methylation reactions. nih.govencyclopedia.pub The methionine cycle is a key component of this network. cdnsciencepub.commdpi.com The remethylation of homocysteine to methionine requires a methyl group, which is primarily supplied by the folate cycle in the form of 5-methyltetrahydrofolate. frontiersin.orgtavernarakislab.gr
L-Methionine (1-13C) studies help to understand the interplay between the methionine cycle and the broader one-carbon network. For instance, the rate of remethylation, as measured by isotopic tracers, reflects the flux of one-carbon units from the folate cycle to the methionine cycle. nih.gov This connection is vital for maintaining cellular homeostasis, and disruptions in these interconnected pathways are implicated in various diseases. nih.govcdnsciencepub.com The regulation of homocysteine metabolism, either through remethylation or transsulfuration, is a critical node in controlling the flow of one-carbon units. caldic.com
Analysis of Protein Synthesis and Turnover Rates
The incorporation of amino acids into proteins is a fundamental biological process. L-Methionine (1-13C) is a valuable tool for measuring the rates of protein synthesis and turnover in various tissues.
Measurement of Protein Fractional Synthesis Rates using Isotopic Incorporation
The fractional synthesis rate (FSR) of proteins, which represents the percentage of the protein pool that is newly synthesized over a period, can be determined by measuring the rate of incorporation of a labeled amino acid precursor, such as L-Methionine (1-13C), into proteins. eurisotop.com This involves administering the tracer and subsequently measuring its enrichment in tissue or plasma proteins over time.
This technique has been applied to various tissues, including skeletal muscle. nih.gov For example, studies using L-[methyl-11C]methionine in conjunction with kinetic modeling have estimated the fractional synthesis rate of mixed proteins in human skeletal muscle to be approximately 0.125 ± 0.01%·h-1. nih.govpnas.org These values are comparable to those obtained through direct tracer incorporation studies. nih.gov The use of stable isotopes like 13C allows for the measurement of the synthesis rates of numerous individual plasma proteins simultaneously, revealing a wide range of synthesis rates for proteins with different physiological functions. eurisotop.com
| Tissue | Fractional Synthesis Rate (FSR) | Tracer Used | Reference |
| Human Skeletal Muscle | 0.125 ± 0.01%·h⁻¹ | L-[methyl-¹¹C]methionine | nih.govpnas.org |
| Canine Skeletal Muscle | Comparable to stable isotope methods | L-[methyl-¹¹C]methionine | nih.govpnas.org |
Kinetic Modeling of Amino Acid Incorporation into Cellular Proteins
To accurately determine protein synthesis rates from isotopic data, kinetic models are employed. physiology.orgnih.gov These models mathematically describe the movement of the tracer between different metabolic pools, such as the plasma, the intracellular free amino acid pool, and the protein-bound pool. A common approach is the three-compartment model, which has been used to analyze data from positron-emission tomography (PET) studies with L-[methyl-11C]methionine. nih.govpnas.org
The rate of appearance of L-Methionine (1-13C) in the circulation, derived from protein breakdown and dietary intake, can be calculated using tracer dilution principles. nih.gov By combining this with data on the incorporation of the tracer into proteins, a comprehensive picture of whole-body and tissue-specific protein turnover can be constructed. physiology.orgnih.gov These kinetic models are essential for translating raw isotopic enrichment data into physiologically meaningful rates of protein synthesis and breakdown.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted and robust technique in quantitative proteomics that utilizes stable isotope-labeled amino acids to metabolically encode entire cellular proteomes. creative-proteomics.comresearchgate.net In this method, cells are cultured in a medium where a natural "light" amino acid is substituted with a "heavy" stable isotope-labeled counterpart. researchgate.net L-METHIONINE (1-13C), along with other labeled amino acids like lysine (B10760008) and arginine, is frequently used in SILAC experiments. creative-proteomics.com
The principle of SILAC relies on the incorporation of these heavy amino acids into proteins during cellular growth and protein synthesis. creative-proteomics.comresearchgate.net After several cell divisions, the proteome becomes fully labeled with the heavy amino acid. creative-proteomics.com This allows for the direct comparison of protein abundance between different cell populations, for example, a control group grown in "light" medium and a treated group grown in "heavy" medium. creative-proteomics.comresearchgate.net When the protein extracts from these populations are mixed, the mass difference between the light and heavy peptides, readily detectable by mass spectrometry, enables accurate relative quantification of thousands of proteins simultaneously. creative-proteomics.comthermofisher.com
A specific application of this technique is "heavy methyl-SILAC," which uses L-Methionine labeled with heavy isotopes in its methyl group (e.g., L-Methionine-methyl-13C, D3). nih.gov Since methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor, this method allows for the tracking of methyl groups as they are transferred to other molecules, such as proteins (e.g., histones) and DNA. nih.govfrontiersin.org This provides a dynamic view of methylation events, which are crucial for epigenetic regulation. nih.govmdpi.com
Table 1: Applications of L-METHIONINE (1-13C) in SILAC Methodologies
| Application Area | Description | Key Findings |
| Quantitative Proteomics | Comparison of global protein expression levels between different cellular states. creative-proteomics.comresearchgate.net | Identification of up- or down-regulated proteins in response to stimuli or in disease states. |
| Heavy Methyl-SILAC | Tracing of methyl group transfer from methionine to proteins and other biomolecules. nih.gov | Elucidation of the dynamics of site-specific protein methylation, particularly on histones. nih.gov |
| Protein Turnover Studies | Pulse-SILAC (pSILAC) experiments to measure the rates of protein synthesis and degradation. creative-proteomics.com | Determination of the half-lives of individual proteins within the proteome. |
Interplay with Central Carbon Metabolism
L-methionine metabolism is intricately connected with central carbon metabolism, which encompasses the fundamental pathways of glycolysis and the tricarboxylic acid (TCA) cycle. These pathways are responsible for generating energy in the form of ATP and providing precursors for the biosynthesis of numerous cellular components, including amino acids. The use of 13C-labeled tracers, including L-METHIONINE (1-13C), is instrumental in dissecting these complex interactions. nih.govmolbiolcell.org
Assessment of Glycolytic and Tricarboxylic Acid (TCA) Cycle Fluxes in Relation to Methionine Metabolism
Metabolic flux analysis using 13C-labeled substrates provides a quantitative understanding of the rates of metabolic reactions within a cell. nih.gov By introducing a 13C-labeled carbon source, such as [1-13C]glucose, and analyzing the labeling patterns of intracellular metabolites, including amino acids, researchers can determine the relative and absolute fluxes through glycolysis and the TCA cycle. nih.govnih.gov
Studies have shown that the metabolic state of the cell significantly influences methionine metabolism and vice versa. For instance, in the production of S-adenosyl-L-methionine (SAM), a key metabolite derived from methionine and ATP, a high flux through the TCA cycle is beneficial. nih.govaiche.org This is because an active TCA cycle, coupled with oxidative phosphorylation, enhances ATP regeneration, which is required for SAM synthesis. nih.govaiche.org In some microorganisms, increased TCA cycle flux has been directly linked to higher SAM production. nih.gov
Conversely, alterations in methionine availability can impact central carbon metabolism. molbiolcell.org Research has indicated that under certain conditions, methionine supplementation does not significantly up-regulate the classical pathways of glycolysis or the TCA cycle. molbiolcell.org However, metabolic remodeling can occur, leading to changes in the flux distribution of central carbon metabolism. For example, in some engineered bacterial strains, enhancing L-methionine production has been associated with a significant increase in the flux through the glycolytic pathway. nih.govmdpi.com
Table 2: Research Findings on the Interplay between Methionine Metabolism and Central Carbon Fluxes
| Organism/Cell Type | Experimental Condition | Key Findings on Glycolytic/TCA Flux | Reference |
| Saccharomyces cerevisiae | High S-adenosyl-L-methionine (SAM) production | Increased TCA cycle flux to enhance ATP regeneration for SAM synthesis. nih.govaiche.org | nih.gov, aiche.org |
| Corynebacterium glutamicum | Engineered for L-methionine overproduction with increased NADPH supply | Significant increase in the flux ratio of glycolytic metabolites. nih.govmdpi.com | mdpi.com, nih.gov |
| Pichia pastoris | Fed with sodium citrate (B86180) to enhance SAM production | Increased fluxes in glycolysis, pentose (B10789219) phosphate (B84403) pathway, and TCA cycle. mdpi.com | mdpi.com |
| Chinese Hamster Ovary (CHO) cells | Treatment with 5'-deoxy-5'-(methylthio)adenosine (MTA) | 22-fold increase in carbon flux into the pentose-phosphate pathway. researchgate.netd-nb.info | researchgate.net, d-nb.info |
Redox Balance and NADPH Supply in L-Methionine-Related Metabolic Pathways
The biosynthesis of L-methionine is a highly reductive process, requiring a substantial amount of the reducing equivalent NADPH. mdpi.comresearchgate.net It is estimated that the synthesis of one mole of L-methionine requires eight moles of NADPH, which is significantly more than for many other amino acids. mdpi.com Therefore, the availability of NADPH is a critical factor influencing the efficiency of methionine production.
The primary source of NADPH in most cells is the pentose phosphate pathway (PPP). mdpi.com Studies have demonstrated that increasing the metabolic flux through the PPP can enhance the intracellular supply of NADPH, which in turn can boost L-methionine production. mdpi.com For example, in Corynebacterium glutamicum, genetic modifications to increase the activity of key PPP enzymes led to a significant increase in both NADPH levels and L-methionine yield. mdpi.com
Investigation of Biosynthetic Mechanisms and Precursor Roles
Role of L-Methionine (1-¹³C) as a Precursor in Diverse Biosynthetic Routes
L-Methionine is a cornerstone of cellular metabolism, not only as a component of proteins but also as the primary precursor for S-Adenosylmethionine (SAM), a molecule central to numerous metabolic functions. nih.govresearchgate.net The use of L-Methionine (1-¹³C) allows for detailed investigation into these interconnected pathways.
Methionine's role extends to the synthesis of various sulfur-containing compounds. While the sulfur atom itself is a key focus, tracing the carbon backbone with L-Methionine (1-¹³C) helps confirm the precursor-product relationship. The entire methionine molecule, including the C-1 carboxyl group, is utilized in protein synthesis, the only pathway that consumes the whole molecule. nih.gov In other pathways, parts of the molecule are cleaved or modified. For instance, in the biosynthesis of certain nonribosomal peptides in bacteria, feeding experiments with [1-¹³C]-L-methionine have been used to confirm that the entire methionine-derived moiety, including the carboxyl carbon, is incorporated into the final product. mdpi.com This demonstrates that the carbon skeleton remains intact during this specific biosynthetic process.
The synthesis of S-Adenosylmethionine (SAM) is a major route for methionine metabolism, consuming up to 80% of the available methionine pool in some organisms. nih.gov This reaction, catalyzed by Methionine Adenosyltransferase (MAT), joins L-methionine to an adenosine (B11128) moiety from ATP. nih.govnih.gov When L-Methionine (1-¹³C) is used as the substrate, the ¹³C label is incorporated into the carboxyl group of the resulting SAM molecule.
SAM is the universal methyl donor for a vast number of transmethylation reactions, which are crucial for the biosynthesis of many essential compounds and for epigenetic regulation. acs.orgnih.gov During these reactions, only the methyl group from SAM is transferred to a substrate. The remainder of the SAM molecule becomes S-adenosylhomocysteine (SAH). Therefore, the ¹³C label from L-Methionine (1-¹³C) remains within the SAH molecule and is subsequently found in homocysteine after SAH is hydrolyzed. cambridge.org This homocysteine can then be remethylated to form methionine again, conserving the ¹³C-labeled carbon backbone. cambridge.org Isotope tracing studies using [1-¹³C]methionine have been employed to quantify the flux through this transmethylation-remethylation cycle. cambridge.org
Table 1: Fate of the ¹³C Label from L-Methionine (1-¹³C) in SAM-related Pathways
| Initial Labeled Compound | Pathway Step | Resulting Compound | ¹³C Label Position | Citation |
| L-Methionine (1-¹³C) | SAM Synthesis (via MAT) | S-Adenosylmethionine (SAM) | Carboxyl Carbon (C-1) | nih.govnih.gov |
| S-Adenosylmethionine (1-¹³C) | Methyl Transfer | S-Adenosylhomocysteine (SAH) | Carboxyl Carbon (C-1) | nih.govcambridge.org |
| S-Adenosylhomocysteine (1-¹³C) | Hydrolysis (via SAH hydrolase) | Homocysteine | Carboxyl Carbon (C-1) | nih.govcambridge.org |
| Homocysteine (1-¹³C) | Remethylation (via Methionine Synthase) | L-Methionine | Carboxyl Carbon (C-1) | cambridge.orgbiorxiv.org |
Plants utilize methionine to produce a variety of secondary metabolites critical for growth, development, and stress response. nih.gov L-Methionine (1-¹³C) has been instrumental in clarifying these biosynthetic pathways.
Phytosiderophores: These compounds are secreted by the roots of graminaceous plants to chelate iron from the soil. oup.com Their biosynthesis begins with methionine. tandfonline.com Studies using L-[1-¹³C]Methionine fed to wheat and oat roots demonstrated its efficient incorporation into the phytosiderophores 2'-deoxymugineic acid and avenic acid A. nih.govcolab.ws NMR analysis revealed that the ¹³C label was specifically located in the three carboxyl groups of the final phytosiderophore molecule, confirming that three molecules of methionine, including their C-1 carbons, are condensed to form the backbone of these crucial iron chelators. nih.gov
Ethylene (B1197577): The gaseous plant hormone ethylene is synthesized from methionine via SAM and the intermediate 1-aminocyclopropane-1-carboxylic acid (ACC). nih.govfrontiersin.orgmaxapress.comresearchgate.net The conversion of SAM to ACC is catalyzed by ACC synthase. nih.gov In the final step, ACC oxidase converts ACC into ethylene, cyanide, and CO₂. frontiersin.org The carbon dioxide molecule originates from the carboxyl group of ACC, which corresponds to the C-1 carbon of the original methionine molecule. maxapress.com Therefore, when L-Methionine (1-¹³C) is used as a tracer, the ¹³C label is released as ¹³CO₂, providing a clear marker for tracing the flux through the ethylene biosynthesis pathway.
Table 2: Research Findings on Plant Secondary Metabolite Biosynthesis using L-Methionine (1-¹³C)
| Plant Metabolite | Organism Studied | Key Finding | Citation |
| 2'-deoxymugineic acid | Wheat (Triticum aestivum) | L-[1-¹³C]Methionine was incorporated, resulting in ¹³C enrichment of the three carboxyl groups. | nih.gov |
| Avenic acid A | Oats (Avena sativa) | ¹³C-NMR analysis showed that three molecules of L-methionine, including the C-1 carbon, were incorporated. | colab.ws |
| Ethylene | General Higher Plants | The C-1 carbon of methionine is converted to the carboxyl group of ACC and is ultimately released as CO₂. | frontiersin.orgmaxapress.com |
Most microorganisms synthesize methionine de novo. nih.gov The biosynthetic pathway in enteric bacteria like E. coli is well-studied and involves the conversion of homoserine to homocysteine, which is then methylated to form methionine. researchgate.net Labeled methionine, including L-Methionine (1-¹³C), is a valuable probe for studying microbial metabolism. nih.gov For example, feeding [1-¹³C]-L-methionine to the bacterium TK23_MeACC was used to confirm that S-adenosyl-L-methionine (derived from methionine) was the precursor for the 1-amino-2-methylcyclopropanecarboxylic acid moiety of a nonribosomally synthesized peptide. mdpi.com Similarly, in fungi like Saccharomyces cerevisiae, L-methionine has been identified as a precursor for ethylene production, a process stimulated by the presence of the amino acid. cdnsciencepub.com In Streptomyces species, S-adenosylmethionine synthetase uses L-methionine to produce SAM, which is critical for the production of secondary metabolites like antibiotics. nih.gov These studies highlight how ¹³C-labeled methionine can be used to trace carbon flow and confirm precursor-product relationships in complex microbial metabolic networks.
Elucidation of Pathways for Plant Secondary Metabolites (e.g., Phytosiderophores, Ethylene)
Enzymatic Reaction Mechanism Studies
Beyond pathway elucidation, L-Methionine (1-¹³C) and other isotopically labeled variants are used to investigate the detailed chemical steps of enzyme-catalyzed reactions.
Investigation of Radical S-Adenosyl-L-methionine (SAM) Enzyme Catalysis
The radical S-adenosyl-L-methionine (SAM) superfamily comprises over 100,000 enzymes that catalyze a vast range of radical-based reactions essential for life. acs.org These enzymes share a common catalytic core, featuring a [4Fe-4S] cluster that binds SAM and initiates catalysis by reductively cleaving it to generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). nih.govfrontiersin.org
Isotopically labeled SAM, synthesized from labeled L-methionine, is a cornerstone for probing the catalytic mechanism of these enzymes. acs.org L-METHIONINE (1-¹³C) is used to synthesize SAM labeled at the carboxyl carbon, which, along with other labeled variants (e.g., ¹⁵N at the amino group, ¹⁷O at the carboxylate), has provided critical insights into the interaction between SAM and the [4Fe-4S] cluster. acs.org
Early in the investigation of radical SAM enzymes, it was established that SAM binds to a unique, fourth iron atom of the [4Fe-4S] cluster through its amino and carboxylate groups. nih.govannualreviews.org This coordination is crucial for catalysis. The use of SAM labeled with ¹³C at the C1 position helped to confirm this binding mode. acs.org Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopy on enzymes like Pyruvate Formate-Lyase Activating Enzyme (PFL-AE) with labeled SAM revealed that the sulfonium (B1226848) group of SAM is in close proximity to the cluster, facilitating the electron transfer required for the homolytic cleavage of the S-C(5') bond. acs.org
More recent studies have unveiled a paradigm shift in understanding the mechanism, proposing that the reductive cleavage of SAM does not directly release the 5'-dAdo• radical. Instead, it forms a key organometallic intermediate, designated Ω, where the 5'-deoxyadenosyl group is covalently bonded to the unique iron of the [4Fe-4S] cluster. nih.govacs.org This intermediate has been observed across a wide range of radical SAM enzymes. acs.org The use of uniformly ¹³C-labeled SAM has been instrumental in characterizing the Ω intermediate, showing small ¹³C hyperfine couplings that are inconsistent with an isolated 5'-dAdo• radical, thus supporting the structure of the organometallic intermediate. acs.org
Table 2: Use of Labeled SAM in Radical SAM Enzyme Mechanism Studies
| Labeled Compound | Enzyme Studied | Technique(s) | Finding | Citation(s) |
|---|---|---|---|---|
| SAM labeled with ¹³C, ²H, ¹⁵N, ¹⁷O | Pyruvate Formate-Lyase Activating Enzyme (PFL-AE) | EPR, ENDOR | Confirmed SAM coordinates to the unique Fe of the [4Fe-4S] cluster via its amino and carboxylate groups. | acs.orgnih.gov |
| Uniformly ¹³C-labeled SAM | Various Radical SAM enzymes | EPR, ENDOR | Characterized the organometallic intermediate Ω, ruling out the direct formation of a free 5'-dAdo• radical. | acs.org |
Mechanistic Analysis of L-Methionine γ-Lyase and Related Enzymes
L-methionine γ-lyase (MGL) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the α,γ-elimination of L-methionine to produce α-ketobutyrate, methanethiol, and ammonia. nih.gov This enzyme is found in various bacteria, parasitic protozoa, and plants, but not in humans. nih.govresearchgate.net The study of its reaction mechanism is crucial for understanding its physiological roles and for potential therapeutic applications. nih.gov
Studies utilizing deuterium-substituted L-methionine have been employed to determine kinetic isotope effects, which support a concerted reaction mechanism for the transformation between different intermediates. researchgate.net While direct studies using L-METHIONINE (1-¹³C) for MGL are less commonly cited in broad reviews, the general use of isotopic labeling of intermediate metabolites is noted as a fundamental approach to demonstrating the reaction mechanism. nih.govresearchgate.net The enzyme's promiscuity allows it to catalyze various reactions, including α,γ-elimination, γ-replacement, and α,β-elimination with different sulfur-containing amino acids. researchgate.net For instance, the MGL from Pseudomonas putida is a versatile enzyme that can also catalyze reactions with L-cysteine and other analogues. researchgate.net The mechanistic details, such as the rate-limiting step, have been elucidated through pre-steady-state kinetics and isotope effect analyses. researchgate.net
Table 3: Mechanistic Insights into L-Methionine γ-Lyase (MGL)
| Organism Source of MGL | Method of Investigation | Key Mechanistic Insight | Citation(s) |
|---|---|---|---|
| Citrobacter freundii | Pre-steady-state kinetics, isotope effects, QM/MM calculations | Elucidated the kinetic mechanism of the γ-elimination reaction; identified the α-aminocrotonate formation as the rate-limiting step. | researchgate.net |
| Clostridium sporogenes, Citrobacter freundii | Quantum mechanics/molecular mechanics (QM/MM) calculations | Modeled the γ-elimination mechanism involving an external aldimine and a ketimine intermediate. | researchgate.net |
Applications in Diverse Cellular and Organismal Research Models
Microbial Systems as Models for L-Methionine Biosynthesis and Regulation
Microorganisms, with their rapid growth rates and genetic tractability, are invaluable models for studying amino acid metabolism. The use of L-methionine (1-13C) in these systems, particularly in conjunction with techniques like 13C-Metabolic Flux Analysis (13C-MFA), enables precise quantification of metabolic pathway activities and informs rational engineering strategies.
Corynebacterium glutamicum and Escherichia coli are the most prominent bacterial workhorses for the fermentative production of L-methionine. Metabolic engineering efforts in these organisms focus on overcoming the complex and tightly regulated native biosynthetic pathways to achieve overproduction. Strategies often involve a multi-pronged approach of deleting competing pathways, deregulating negative controls, and overexpressing key enzymes and transporters.
Key metabolic engineering strategies include:
Deregulation of Biosynthesis: A primary target for deregulation is the metJ gene in E. coli or its analogue mcbR in C. glutamicum, which encode master transcriptional repressors of the methionine pathway. Deleting these repressors releases the transcriptional brakes on methionine biosynthesis genes.
Eliminating Feedback Inhibition: Key enzymes in the pathway, such as homoserine O-succinyltransferase (MetA), are often subject to feedback inhibition by methionine. Engineering feedback-resistant variants (e.g., MetAFbr) is a crucial step to maintain high flux.
Blocking Competing Pathways: To channel metabolic precursors like aspartate towards methionine, competing pathways for amino acids such as lysine (B10760008) and threonine are often blocked. This is achieved by deleting genes like lysA (encoding diaminopimelate decarboxylase) in E. coli or thrB (encoding homoserine kinase) in C. glutamicum.
Enhancing Precursor and Cofactor Supply: Overexpression of feedback-resistant aspartate kinase (lysCm) and homoserine dehydrogenase (homm) can increase the supply of the precursor L-homoserine. Additionally, engineering the pentose (B10789219) phosphate (B84403) pathway and expressing transhydrogenases can increase the supply of NADPH, a critical cofactor for methionine synthesis, which has been shown to enhance glycolytic flux and L-methionine production in C. glutamicum.
Strengthening the Terminal Pathway: Overexpression of genes downstream of L-homoserine, such as metB (cystathionine γ-synthase) and metC (cystathionine β-lyase), helps pull the metabolic flux towards the final product.
Facilitating Export: To prevent intracellular accumulation and feedback inhibition, and to increase the extracellular titer, efflux transporters are overexpressed. The BrnFE complex in C. glutamicum and the YjeH transporter in E. coli have been successfully used to enhance L-methionine export.
The application of 13C-Metabolic Flux Analysis (MFA), often using 13C-labeled substrates, allows researchers to quantify the impact of these genetic modifications on the central carbon metabolism, revealing bottlenecks and guiding further engineering efforts to optimize production strains. For example, 13C-MFA revealed that increasing the NADPH supply in C. glutamicum significantly increased the flux through glycolysis, providing more precursors for methionine synthesis.
Table 1: Examples of Metabolic Engineering Strategies for L-Methionine Production in Bacteria
Yeast, particularly Saccharomyces cerevisiae, is the primary microorganism used for the industrial production of S-adenosyl-L-methionine (SAM), a critical methyl donor in numerous biological reactions. Studies using 13C-Metabolic Flux Analysis (13C-MFA) have been instrumental in elucidating the metabolic characteristics that lead to high SAM accumulation.
Research comparing high SAM-producing yeast strains (like the sake yeast Kyokai no. 6) with standard laboratory strains (like S288C) has revealed key metabolic differences. The primary findings from 13C-MFA studies are:
Enhanced TCA Cycle Flux: High SAM-producing strains exhibit a significantly higher metabolic flux through the tricarboxylic acid (TCA) cycle.
Increased ATP Regeneration: The elevated TCA cycle activity is linked to increased respiration and oxidative phosphorylation, resulting in a larger production of excess ATP. This is crucial because the synthesis of one molecule of SAM from L-methionine consumes one molecule of ATP.
Ethanol (B145695) Assimilation: The addition of ethanol during cultivation has been shown to improve SAM content. 13C-MFA demonstrated that ethanol assimilation enhances ATP regeneration through increased oxidative phosphorylation, which in turn supports higher SAM accumulation.
These findings suggest that metabolic strategies aimed at increasing respiratory capacity and TCA cycle flux are key to improving SAM yields in yeast.
Table 2: Metabolic Comparison of Yeast Strains for SAM Production
Methionine transporters are critical for maintaining intracellular homeostasis and are key targets for metabolic engineering to improve the production of methionine and other valuable biomolecules. The use of labeled methionine, including L-methionine (1-13C), is essential for characterizing the function, specificity, and kinetics of these transporters.
Efflux Transporters: Efficient export is vital to prevent intracellular product accumulation, which can cause feedback inhibition and
Root Uptake and Translocation of L-Methionine (1-13C)
In Vivo Mammalian Physiological Models for Kinetic and Pathway Analysis
The stable, non-radioactive isotope L-METHIONINE (1-13C) serves as a powerful tracer in in vivo studies to quantitatively explore methionine metabolism in various physiological and pathological states. Its use in mammalian models allows for the detailed investigation of metabolic fluxes through key pathways, including protein synthesis, transmethylation, and transsulfuration.
Tracing Methionine Turnover and Carbon Distribution in Specific Tissues (e.g., liver, muscle, gastrointestinal tract)
By administering L-[1-13C]methionine and measuring the enrichment of the ¹³C label in downstream metabolites and proteins within specific tissues, researchers can elucidate the organ-specific roles of methionine.
Liver: The liver is a central hub for methionine metabolism. Studies using L-[1-13C]methionine have demonstrated that the liver exhibits high rates of methionine transmethylation. nih.gov This process is crucial for the synthesis of S-adenosylmethionine (SAM), the body's primary methyl group donor. The metabolism of L-[1-13C]methionine in liver mitochondria, which results in the release of ¹³CO₂, forms the basis of the ¹³C-Methionine Breath Test (¹³C-MBT). nih.gov This test is a non-invasive tool to assess hepatic mitochondrial function, which can be impaired in conditions like parenteral nutrition-associated liver disease (PNALD) and non-alcoholic steatohepatitis (NASH). nih.govportlandpress.com In piglet models, the ratio of [²H₃]methionine to [¹³C]methionine enrichment was significantly lower in the liver compared to the intestine, indicating very high fractional rates of methylation and remethylation in hepatic tissue. pnas.org
Muscle: In muscle tissue, the primary fate of methionine is incorporation into protein. nih.govpnas.org L-[1-13C]methionine, often used in conjunction with other labeled amino acids, allows for the quantification of muscle protein synthesis rates. nih.govnih.govpnas.org This is typically achieved through arteriovenous difference measurements across a limb, where the uptake and incorporation of the labeled methionine into muscle protein are determined. nih.govnih.gov These stable isotope infusion studies serve as a foundational method for validating less invasive techniques like Positron-Emission Tomography (PET). nih.govnih.gov
Gastrointestinal Tract (GIT): The GIT is a significant site of first-pass metabolism for dietary amino acids. In vivo kinetic studies in piglets using both intraduodenal and intravenous infusions of L-[1-13C]methionine have revealed that the GIT is responsible for metabolizing a substantial portion of dietary methionine. nih.govpnas.org These studies showed that the GIT accounts for approximately 27% of whole-body transmethylation and 23% of whole-body transsulfuration. nih.gov Of the methionine taken up by the GIT, a significant fraction is directed towards the synthesis of homocysteine and cysteine. nih.gov Research in ovine models has also confirmed that the GIT contributes to whole-body methionine oxidation. cambridge.org
Table 1: Research Findings on L-[1-13C]Methionine Metabolism in Specific Tissues
| Tissue | Research Model | Key Findings | Citations |
|---|---|---|---|
| Liver | Piglets | The liver shows disproportionately high fractional rates of methionine transmethylation to homocysteine. | nih.govpnas.org |
| Children with SBS | The ¹³C-Methionine Breath Test (using L-[1-¹³C]methionine) is a feasible method to non-invasively quantify hepatic mitochondrial activity. | nih.gov | |
| Humans with NASH | Subjects with NASH exhibit a lower rate of whole-body methionine transmethylation compared to healthy controls. | portlandpress.com | |
| Muscle | Dogs, Humans | L-[1-¹³C]methionine infusion (arteriovenous difference method) is used as a standard for measuring muscle protein synthesis rates, often for comparison with PET imaging results. | nih.govnih.govpnas.org |
| Gastrointestinal Tract (GIT) | Piglets | The GIT metabolizes ~20% of dietary methionine intake. It accounts for 27% of whole-body transmethylation and 23% of whole-body transsulfuration. | nih.gov |
| Sheep | The portal-drained viscera contribute significantly to whole-body methionine oxidation. | cambridge.org |
Assessment of Methionine Fluxes in Whole-Body Metabolism
L-[1-13C]methionine, often administered as part of a multi-tracer approach (e.g., combined with L-[methyl-²H₃]methionine), is instrumental in quantifying whole-body methionine kinetics. nih.govphysiology.org By measuring the isotopic enrichment of methionine and its metabolites like homocysteine in the plasma, and ¹³CO₂ in expired air, a comprehensive picture of methionine metabolism can be constructed. portlandpress.comnih.gov
This methodology allows for the calculation of several key metabolic rates:
Methionine Flux (Rate of Appearance, Ra): Represents the rate at which methionine enters the plasma pool from protein breakdown and dietary intake. portlandpress.com
Transmethylation (TM): The rate at which methionine is converted to homocysteine. physiology.org
Remethylation (RM): The rate at which homocysteine is recycled back to methionine. physiology.org
Transsulfuration (TS): The rate at which homocysteine is irreversibly converted to cysteine, which can be estimated from the oxidation of the ¹³C-carboxyl group of methionine to ¹³CO₂. physiology.org
Protein Synthesis: The rate of methionine incorporation into body proteins. physiology.org
These kinetic studies have been applied across different age groups and dietary conditions. For instance, studies in elderly men and women have used L-[1-¹³C]methionine to examine how different dietary intakes of methionine and cysteine affect whole-body metabolism. nih.gov In healthy young men, this tracer has been used to show that a diet devoid of sulfur amino acids significantly reduces the rates of protein synthesis, transmethylation, remethylation, and transsulfuration. physiology.org Furthermore, studies in critically ill children have revealed age-dependent differences (ontogeny) in methionine metabolism, with infants showing greater utilization of methionine for protein synthesis and adolescents showing higher rates of transsulfuration. physiology.org
Table 2: Whole-Body Methionine Kinetics in Humans Under Different Conditions (using L-[1-¹³C]methionine and other tracers)
| Subject Group | Condition | Methionine Flux (μmol·kg⁻¹·h⁻¹) | Transmethylation (μmol·kg⁻¹·h⁻¹) | Transsulfuration (μmol·kg⁻¹·h⁻¹) | Protein Synthesis (μmol·kg⁻¹·h⁻¹) | Citations |
|---|---|---|---|---|---|---|
| Healthy Young Men | Adequate Met Diet (Fed) | ~42 | 12.4 ± 1.7 | 7.6 ± 0.6 | 24 ± 2 | physiology.org |
| Healthy Young Men | Sulfur AA-Devoid Diet (Fed) | ~17 | 4.8 ± 0.6 | 2.6 ± 0.3 | 12 ± 1 | physiology.org |
| Healthy Young Men | Post-absorptive | ~29.8 | 5.8 ± 0.6 | 4.0 ± 0.4 | 20 ± 0.5 | nih.gov |
| Elderly Men & Women | Post-absorptive | ~35.6 | - | - | - | nih.gov |
| Critically Ill Infants | Enteral Feeding | 86.0 ± 14 | - | 23.2 ± 3.8 | 62.8 ± 10.2 | physiology.org |
| Critically Ill Adolescents | Enteral Feeding | 55.0 ± 6 | - | 33.0 ± 3.6 | 22.0 ± 2.4 | physiology.org |
Values are approximate or presented as mean ± SE/SD as reported in the source studies. Flux calculations can vary based on the specific metabolic model used (e.g., plasma vs. intracellular precursor).
Use of Positron-Emission Tomography (PET) with Labeled Methionine for In Vivo Protein Synthesis Studies
Positron-Emission Tomography (PET) is a non-invasive imaging technique that can measure metabolic processes in vivo. While PET typically uses positron-emitting isotopes like Carbon-11 (¹¹C), studies involving L-[methyl-¹¹C]methionine are often validated against, and compared with, data from stable isotope methods using L-[1-¹³C]methionine. nih.govpnas.org
The principle involves injecting a small amount of radiolabeled methionine and tracking its uptake and incorporation into tissue proteins over time using the PET scanner. nih.govpnas.org A three-compartment model is often applied to the time-activity curves from the tissue and arterial blood to calculate the protein synthesis rate (PSR). nih.gov
Studies in both canine and human models have demonstrated that PSRs in skeletal muscle measured by PET with L-[methyl-¹¹C]methionine compare well with those determined concurrently using the L-[1-¹³C]methionine arteriovenous difference method. nih.govpnas.org For example, in one canine study, the PSR in hind limb muscle was measured to be similar via both PET and stable isotope techniques. nih.gov This validation is crucial as it confirms that PET can provide a reliable, non-invasive, and regional assessment of protein synthesis, offering promise for studies in various human physiological and disease states. nih.govpnas.org
Table 3: Comparison of Muscle Protein Synthesis Rates (PSR) Measured by PET and Stable Isotope Methods
| Research Model | PET Tracer | Stable Isotope Tracer | PET-Measured PSR (nmol·min⁻¹·g⁻¹) | Stable Isotope-Measured PSR (nmol·min⁻¹·g⁻¹) | Citations |
|---|---|---|---|---|---|
| Anesthetized Dogs | L-[methyl-¹¹C]methionine | L-[1-¹³C, methyl-²H₃]methionine | 0.208 ± 0.048 (hind limb) | 0.27 ± 0.050 (hind limb) | nih.govnih.gov |
| Healthy Humans | L-[methyl-¹¹C]methionine | (Comparison to literature values from stable isotope studies) | 0.50 ± 0.040 | ~0.28 to ~0.54 (converted from %/h) | nih.govpnas.org |
Values are presented as mean ± SD/SE as reported in the source studies. Direct comparison can be complex due to different units and assumptions in calculations.
Methodological Advancements and Future Research Trajectories
Emerging Technologies for Enhanced 13C Detection and Quantification
The ability to accurately detect and quantify 13C-labeled compounds is fundamental to the success of tracer studies. nih.gov Historically, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have been the primary tools. While NMR is non-destructive and can determine the specific position of isotopic labels, it has lower sensitivity compared to MS-based methods. nih.govnih.gov
Recent technological strides have led to the development of more sensitive and high-resolution instruments that are revolutionizing 13C detection.
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometers offer ultra-high resolution and mass accuracy. oup.comnih.gov This allows for the clear separation of isotopologue peaks, which is crucial for accurately determining the distribution of 13C labels within a metabolite. nih.gov Modern mass analyzers with resolutions exceeding 40,000 can provide the necessary isotopic resolution for many small molecules, minimizing background noise and enabling the untargeted detection of all isotopologues. tandfonline.com For instance, high-resolution MS can distinguish between metabolites labeled with different heavy nuclei, such as ¹³C and ²H, based on their mass defects. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry has become a state-of-the-art technique for the targeted isotopic analysis of non-volatile compounds. researchgate.net Advances in LC techniques, such as hydrophilic interaction liquid chromatography (HILIC), have further improved the spectral accuracy of various LC-MS platforms. nih.gov Isotopic Ratio Outlier Analysis (IROA) is an LC-MS-based strategy that uses samples labeled with both 5% and 95% 13C to distinguish biological signals from artifacts and determine the exact number of carbon atoms in a molecule. nih.govfrontiersin.org
Chip-Based Nanoelectrospray MS: For studies involving limited sample sizes, such as rare cells, novel methods like chip-based nanoelectrospray mass spectrometry have been developed. This technique allows for the analysis of as few as 10⁴ to 10⁵ prokaryotic cells. oup.comacs.org
Hyperpolarized 13C MRI: In the realm of in vivo studies, hyperpolarized (HP) 13C magnetic resonance imaging (MRI) has increased the sensitivity of NMR by a factor of 10,000, enabling real-time probing of metabolic processes. nih.gov
These emerging technologies are not only enhancing the sensitivity and accuracy of 13C detection but are also expanding the scope of metabolites that can be analyzed from smaller sample volumes. nih.govoup.com
Integration of L-Methionine (1-13C) Studies with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
To gain a holistic understanding of cellular regulation, integrating data from L-Methionine (1-13C) tracer studies with other "omics" disciplines is becoming increasingly crucial. nih.gov This multi-omics approach allows researchers to connect changes in metabolic fluxes with alterations at the gene (transcriptomics) and protein (proteomics) levels. nih.govvanderbilt.edu
Metabolic fluxes are the ultimate endpoint of cellular regulation, reflecting the integrated effects of genomic, transcriptomic, and proteomic changes. frontiersin.org However, mRNA or protein abundance often does not directly correlate with pathway fluxes due to complex regulatory mechanisms like allosteric feedback and post-translational modifications. nih.gov Therefore, combining these datasets provides a more comprehensive picture of how metabolic networks are controlled. nih.gov
For example, stable isotope tracing can be combined with proteomics to investigate the turnover rates of individual proteins. physoc.org By using deuterated water (D₂O) as a tracer, researchers can quantify the incorporation of deuterium (B1214612) into peptides, allowing for the calculation of protein synthesis and degradation rates. physoc.org Similarly, stable isotope tracers can be used to measure post-translational modifications of proteins, such as methylation and acetylation. frontiersin.org
The integration of L-Methionine (1-13C) data with transcriptomics can help to identify the genetic underpinnings of observed metabolic shifts. For instance, if a tracer study reveals an unexpected metabolic pathway is active, transcriptomic data can be used to identify the genes encoding the enzymes responsible for that pathway.
Development of Dynamic Isotope Tracing Strategies
Traditional stable isotope tracing experiments often rely on measurements taken at a single time point, assuming the system is at an isotopic steady state. frontiersin.org However, this approach provides only a snapshot of metabolic activity. Dynamic isotope tracing strategies, such as pulse-chase experiments, offer a more detailed, temporal view of metabolic processes. wikipedia.orgnih.gov
In a pulse-chase experiment, cells are first exposed to a labeled substrate (the "pulse"), such as L-Methionine (1-13C), for a defined period. wikipedia.org This is followed by a "chase" period where the labeled substrate is replaced with its unlabeled counterpart. wikipedia.org By tracking the incorporation and subsequent loss of the 13C label in various metabolites over time, researchers can determine the rates of synthesis, degradation, and transport. wikipedia.orgrsc.org
This kinetic analysis is particularly valuable for understanding the dynamics of metabolic pathways and can reveal information that is not accessible from steady-state measurements. frontiersin.orgnih.gov For example, pulse-chase analysis has been used to study the lifecycle of proteins, including their synthesis, folding, and degradation. wikipedia.orgnih.gov
Isotopically nonstationary ¹³C metabolic flux analysis (INST-MFA) is a powerful technique that analyzes transient ¹³C-labeling data collected before the system reaches an isotopic steady state. rsc.org While computationally more complex, this method can be experimentally faster than steady-state MFA. rsc.org
Computational Flux Analysis Refinements and Network Expansion
The data generated from L-Methionine (1-13C) tracer experiments are analyzed using computational models to estimate metabolic fluxes. nih.gov This field, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), has seen significant advancements in recent years. rsc.orgnih.gov
A variety of software packages have been developed to perform ¹³C-MFA, including OpenFLUX2, 13CFLUX2, Metran, INCA, and FiatFLUX. nih.govacs.org These tools employ sophisticated mathematical algorithms to calculate carbon fluxes through metabolic networks based on the measured labeling patterns of metabolites. nih.gov
A key area of development is the expansion of metabolic network models. osti.gov Early ¹³C-MFA studies often focused on central carbon metabolism. However, there is a growing trend to expand these models to a genome-scale, incorporating a much larger set of biochemical reactions. osti.gov This helps to reduce bias in flux calculations that can arise from using overly simplified models. osti.gov
Furthermore, methods are being refined to improve the precision of flux estimates. This includes strategies for optimal experimental design, such as selecting the best combination of isotopic tracers to maximize the information obtained from an experiment. researchgate.net For example, studies have shown that using a mixture of tracers can improve the accuracy of flux estimations.
Potential for Novel Biosynthetic Pathway Discovery using L-Methionine (1-13C)
Untargeted metabolomics studies frequently detect novel or unexpected metabolites. nih.gov L-Methionine (1-13C) tracing can be a powerful tool to confirm the biosynthetic origin of these compounds and to elucidate the metabolic pathways responsible for their production. nih.govtandfonline.com
When a ¹³C-labeled precursor like L-methionine is introduced into a biological system, the label will be incorporated into downstream metabolites. frontiersin.org By tracking the pattern of ¹³C incorporation, researchers can piece together the sequence of reactions that form a new pathway. tandfonline.comuniversiteitleiden.nl
For instance, stable isotope labeling has been instrumental in discovering new metabolic pathways in a variety of organisms, from microorganisms to parasites. nih.gov In the parasite Toxoplasma gondii, ¹³C-glutamine labeling led to the discovery of a GABA shunt. nih.gov Even in well-studied organisms like yeast, novel pathways continue to be identified through these methods. nih.gov The combination of high-resolution LC-MS with stable isotope tracing provides a global view of the cellular fate of precursor metabolites, enabling the detection of labeled compounds in a wide array of metabolic pathways. acs.org
Challenges and Limitations in L-Methionine (1-13C) Tracer Experiments
Despite the power of L-Methionine (1-13C) as a metabolic tracer, there are several challenges and limitations that researchers must consider to ensure the accuracy and validity of their findings. humankinetics.com
Careful experimental design is paramount and requires consideration of factors such as the choice of tracer, the labeling protocol, sampling time points, and the specific metabolic dynamics of the tissue or organism being studied. nih.govresearchgate.net The choice of tracer is highly dependent on the metabolic pathway of interest, and the tracer should ideally mimic the behavior of the endogenous metabolite. nih.gov
Considerations for Isotopic Dilution and Recirculation
A significant challenge in tracer studies is accounting for isotopic dilution. The ¹³C-labeled L-methionine introduced into the system will be diluted by the pre-existing pool of unlabeled methionine and by methionine from other sources, such as protein breakdown. This dilution can affect the accuracy of flux calculations if not properly accounted for.
Another important consideration is the recirculation of the ¹³C label. After L-Methionine (1-13C) is metabolized, the ¹³C label can be incorporated into other molecules which can then re-enter central metabolic pathways. For example, the carbon backbone of methionine can be converted into other amino acids or intermediates of the TCA cycle. This recirculation can complicate the interpretation of labeling patterns and requires sophisticated modeling to accurately resolve metabolic fluxes. The choice of the precursor pool for calculating protein synthesis rates is also a critical consideration, as using the wrong pool can lead to inaccurate results. cambridge.org
Data Interpretation in Complex Biological Systems
The use of L-METHIONINE (1-13C) as a tracer in complex biological systems, such as eukaryotic cells and whole organisms, presents significant challenges and opportunities in data interpretation. Unlike simpler microbial systems often studied in metabolic engineering, "real-life" and eukaryotic systems involve compartmentalization, intricate metabolic networks, and dynamic conditions that complicate the analysis of labeling data. nih.gov The interpretation of data from L-METHIONINE (1-13C) experiments is crucial for understanding in vivo metabolic rates and pathway activities. nih.govethz.ch
A primary application of L-METHIONINE (1-13C) is in ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify intracellular metabolic fluxes. nih.govresearchgate.net This method involves introducing the labeled methionine into a biological system and then measuring the distribution of the ¹³C isotope in various metabolites and end-products, typically using mass spectrometry. ethz.ch The resulting labeling patterns provide a detailed picture of the flow of carbon atoms through the metabolic network. nih.gov
However, the complexity of higher organisms makes direct quantification of all metabolic fluxes prohibitively difficult. ethz.ch Traditional flux analysis methods that work well for microbial systems with single carbon sources are not easily transferable to more complex scenarios. ethz.ch In eukaryotic systems, researchers often face challenges such as:
Compartmentalization: Metabolic pathways are distributed across different organelles (e.g., mitochondria, cytosol), and measuring fluxes within these distinct compartments is a major hurdle. researchgate.net
Complex Media: The presence of multiple carbon sources in rich media complicates the tracing of the ¹³C label. nih.gov
Dynamic Systems: Biological systems are often not in a steady state, with metabolic fluxes changing over time. nih.gov
To address these complexities, there is a trend towards developing targeted methods in ¹³C-MFA. ethz.ch Instead of attempting to map the entire metabolic network, these approaches focus on quantifying fluxes through specific, pre-defined reactions or pathways that are hypothesized to be important for a particular phenotype. ethz.ch This targeted approach helps to reduce the computational and data demands of the analysis. ethz.ch
Statistical analysis of the measured ¹³C patterns, though often qualitative and reliant on human interpretation, remains a key method for handling the complexity of these systems. nih.gov Advanced computational tools and software, such as 13CFLUX2, have been developed to handle the large datasets and complex calculations involved in ¹³C-MFA, enabling more scalable and high-resolution analyses. oup.com These tools use algorithms to simulate the propagation of the ¹³C label through the metabolic network and find the set of fluxes that best explains the experimental data. nih.gov
Another significant area where L-METHIONINE (1-13C) is utilized is in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govsigmaaldrich.com In SILAC experiments, cells are grown in media containing either the "light" (natural abundance) or "heavy" (¹³C-labeled) form of an amino acid, such as methionine. nih.gov By comparing the mass spectra of peptides from different cell populations, researchers can accurately quantify changes in protein abundance. sigmaaldrich.com The interpretation of SILAC data can sometimes be complicated by the metabolic conversion of one labeled amino acid into another, for example, the conversion of arginine to proline, which can dilute the isotopic label and affect quantification. scispace.com
The oxidation of methionine residues is an important post-translational modification that can be studied using isotopic labeling. acs.orgresearchgate.net Distinguishing between in vivo oxidation and artificial oxidation that occurs during sample preparation is a major challenge. nih.gov One innovative approach to this problem involves using ¹⁸O-labeled hydrogen peroxide to isotopically label unoxidized methionines at the time of cell lysis. nih.gov By quantifying the relative ratios of ¹⁶O- and ¹⁸O-modified methionine-containing peptides, a more accurate measure of the in vivo oxidation state can be obtained. nih.gov
Detailed research findings from studies using L-METHIONINE (1-13C) and other labeled compounds have provided valuable insights into cellular metabolism. For instance, studies have quantified methionine metabolism in human fibrosarcoma cells, revealing that transmethylation and propylamine (B44156) transfer fluxes each account for about 15% of the net methionine uptake. researchgate.net
Interactive Data Table: Methionine Oxidation Analysis
| Parameter | Description | Value |
|---|---|---|
| Fraction Oxidized | The quantified ratio between the ¹⁶O methionine labeled peptide and the ¹⁸O methionine labeled peptide. acs.org | Varies by peptide |
| Labeling | The calculated ratio between the labeled (¹⁶O-met/¹⁸O-met) intensity and the total intensity for that peptide. acs.org | >80% for reliable quantification |
| Fraction Oxidized Corrected | The fraction oxidized multiplied by the labeling efficiency. acs.org | Calculated |
| Oxidation (M) | The number of ¹⁶O/¹⁸O labeled methionine oxidation-based modifications. acs.org | Varies by peptide |
| Sulfone (M) | The number of ¹⁸O labeled methionine sulfone-based modifications. acs.org | Varies by peptide |
The future of data interpretation in this field lies in the development of novel modeling frameworks and the integration of data from multiple 'omics' platforms, such as genomics, transcriptomics, and metabolomics, to build more comprehensive models of biological systems. nih.govethz.ch
Q & A
Q. Methodological Guidance
- Experimental Section : Specify isotope purity (e.g., >98% per COA), vendor, and batch number. Describe preparation methods (e.g., dissolution in PBS, sterilization techniques) .
- Data Reproducibility : Provide raw NMR/MS spectra in supplementary materials, annotated with 13C chemical shifts or m/z ratios .
- Ethical Reporting : Disclose any unanticipated isotopic scrambling or side reactions observed, with proposed mechanistic explanations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
